
Enoltasosartan
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Overview
Description
Enoltasosartan is an active metabolite of tasosartan, a long-acting angiotensin II receptor blocker. It is primarily used in the treatment of essential hypertension due to its ability to block the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .
Preparation Methods
The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Receptor Interaction and Protein Binding
Enoltasosartan exhibits unique non-competitive binding dynamics to the angiotensin II type 1 (AT1) receptor and plasma proteins:
Key Findings:
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AT1 Receptor Blockade :
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Plasma Protein Interactions :
Displacing Agent | Reduction in Binding Affinity (%) | Clinical Relevance |
---|---|---|
Warfarin | 62% | Alters free drug concentration |
Diazepam | 58% | Potential drug-drug interactions |
Digitoxin | 34% | Moderate impact on pharmacokinetics |
Enzymatic Degradation Pathways
This compound undergoes cytochrome P450-mediated oxidation and hydrolysis :
Major Enzymatic Reactions:
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CYP2C9-Catalyzed Hydroxylation :
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Esterase-Mediated Hydrolysis :
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Cleaves residual ester groups, forming carboxylic acid derivatives for renal excretion.
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Stability and Reactivity in Solution
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pH-Dependent Degradation :
-
Light Sensitivity :
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Degrades under UV light (λ = 254 nm) via photolytic cleavage of the biphenyl-tetrazole bond.
-
Comparative Reactivity with Other Sartans
Property | This compound | Losartan | Valsartan |
---|---|---|---|
Plasma Protein Binding | 99.8% | 98.7% | 95% |
AT1 Receptor KD |
text| 0.8 nM | 3.2 nM | 2.5 nM |
| Metabolic Pathway | CYP2C9, esterases | CYP2C9, CYP3A4 | Glucuronidation |
This compound’s chemical reactivity underpins its prolonged antihypertensive effects but necessitates careful consideration of drug interactions and metabolic clearance. Its high protein binding and enzymatic degradation pathways highlight the need for dose adjustments in patients with hepatic impairment or concurrent therapy with displacing agents .
Scientific Research Applications
Pharmacological Properties
Enoltasosartan exhibits a long duration of action due to its high protein binding affinity, which influences its pharmacokinetics and pharmacodynamics. It has been shown to effectively block angiotensin II subtype-1 (AT1) receptors, leading to vasodilation and subsequent blood pressure reduction. The pharmacological effects of this compound are characterized by:
- Delayed Receptor Blockade : Unlike tasosartan, which provides rapid blockade of AT1 receptors, this compound's effects are observed later, attributed to its high protein binding and slow dissociation from the receptor complexes .
- Sustained Action : this compound contributes significantly to the prolonged antihypertensive effects of tasosartan, maintaining blood pressure control over extended periods .
Therapeutic Applications
This compound has been studied extensively for its therapeutic potential in various clinical conditions:
-
Hypertension Management :
- This compound is primarily used in treating essential hypertension. Clinical trials have demonstrated that tasosartan, through its metabolite this compound, effectively reduces both clinic and ambulatory blood pressure in a dose-dependent manner .
- A randomized double-blind study indicated significant reductions in systolic and diastolic blood pressure across multiple dosage groups (10 mg to 300 mg) without notable adverse effects .
- Heart Failure :
- Neuroprotective Effects :
- Pregnancy Considerations :
Case Studies and Clinical Trials
A comprehensive review of clinical trials involving tasosartan and this compound reveals several key findings:
- Study Design : Most studies utilized randomized, double-blind methodologies to ensure robust data collection and minimize bias.
- Patient Demographics : Trials often included diverse populations with varying degrees of hypertension severity and comorbid conditions.
- Outcomes Measured : Key outcomes included changes in blood pressure readings (both systolic and diastolic), incidence of adverse events, and overall patient tolerability.
Mechanism of Action
Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .
Comparison with Similar Compounds
Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:
Tasosartan: The parent compound of this compound, also an angiotensin II receptor blocker.
Losartan: Another angiotensin II receptor blocker with similar effects but different pharmacokinetic properties.
Valsartan: A widely used angiotensin II receptor blocker with a different chemical structure but similar therapeutic effects .
This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .
Properties
CAS No. |
159237-67-9 |
---|---|
Molecular Formula |
C23H19N7O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |
InChI Key |
YROKAAIPBSCMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |
Origin of Product |
United States |
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